molecular formula C6H13NS B13188579 3-Methylpentanethioamide

3-Methylpentanethioamide

Katalognummer: B13188579
Molekulargewicht: 131.24 g/mol
InChI-Schlüssel: MLSRNWLQISGUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpentanethioamide: is an organic compound belonging to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical properties to thioamides, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentanethioamide typically involves the reaction of 3-methylpentanoyl chloride with ammonium thiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired thioamide .

Industrial Production Methods: Industrial production of thioamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylpentanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methylpentanethioamide involves its interaction with biological molecules through hydrogen bonding and nucleophilic interactions. The sulfur atom in the thioamide group can form hydrogen bonds with amino acid residues in proteins, affecting their folding and stability. Additionally, the thioamide group can participate in nucleophilic reactions with electrophilic centers in biological molecules, leading to various biochemical effects .

Eigenschaften

Molekularformel

C6H13NS

Molekulargewicht

131.24 g/mol

IUPAC-Name

3-methylpentanethioamide

InChI

InChI=1S/C6H13NS/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8)

InChI-Schlüssel

MLSRNWLQISGUGC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.